molecular formula C16H19N5S B13356502 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356502
M. Wt: 313.4 g/mol
InChI Key: ZKOZOMUUFYFVER-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic chemical compound based on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This hybrid heterocyclic system, which combines triazole and thiadiazine moieties, exhibits hydrogen bond accepting and donating characteristics, enabling specific interactions with various biological targets and making it a precise pharmacophore . The compound features a 2-methylphenyl substitution at the 6-position and a 1-methyl-3-piperidinyl group at the 3-position, modifications that are strategically designed to influence its electronic properties, lipophilicity, and binding affinity to target proteins. Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole nucleus have demonstrated a wide spectrum of significant biological activities in scientific research, positioning them as key scaffolds for the development of new therapeutic agents . Notably, compounds within this class have been identified as novel, potent, and selective c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is a critical target in oncology, and inhibitors can disrupt its signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . Other analogs have been reported to function as activators of caspases and inducers of apoptosis , providing a mechanism for programmed cell death that is highly relevant for anticancer drug discovery . Furthermore, the broader family of 1,3,4-thiadiazole-containing compounds, to which this core structure is related, shows substantial promise as anticancer agents, with some derivatives exhibiting activity against a range of human cancer cell lines, including prostate (PC3), leukemia (HL-60), breast (MCF-7), and lung (A549) cancers . The mesoionic nature of this scaffold contributes to favorable pharmacokinetic properties, including high metabolic stability and an optimal balance of lipophilicity for enhanced membrane permeability and bioavailability . This product is intended for research purposes to further explore the biochemical and pharmacological properties of this distinct chemical class. It is supplied for use in For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-(2-methylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5S/c1-11-6-3-4-8-13(11)15-19-21-14(17-18-16(21)22-15)12-7-5-9-20(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3

InChI Key

ZKOZOMUUFYFVER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCN(C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Hydrazides and Thiosemicarbazides: This method involves the reaction of hydrazides with thiosemicarbazides in the presence of a cyclizing agent.

    Use of Triazole Precursors: Triazole derivatives can be used as starting materials, which undergo cyclization with appropriate reagents to form the triazolothiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to ensure optimal conditions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Pathway Modulation: Affecting signaling pathways within cells to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Position 6 Substituent Position 3 Substituent Key Activity/Properties References
Target Compound 2-Methylphenyl 1-Methyl-3-piperidinyl (Inferred) Potential kinase/modulation -
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolothiadiazole 2-Chloro-6-fluorophenyl Adamantyl COX-1/2 inhibition; Enhanced crystallinity
6-(3-Bromophenyl)-3-(triazoloquinazolinyl)triazolothiadiazole (13) 3-Bromophenyl Triazoloquinazolinyl Structural rigidity (X-ray confirmed)
3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)triazolothiadiazole 4-Methoxyphenoxymethyl 2-Chlorophenyl p38 MAPK inhibition (IC₅₀ = 0.8 µM)
6-(2-Naphthyloxy)methyl-3-(3,4,5-trimethoxyphenyl)triazolothiadiazole (11c) 2-Naphthyloxymethyl 3,4,5-Trimethoxyphenyl Anti-inflammatory (ED₅₀ comparable to NSAIDs)
6-(5-Methoxy-2-methylindolyl)-3-(3,4-dimethoxyphenyl)triazolothiadiazole (9a) 5-Methoxy-2-methylindolyl 3,4-Dimethoxyphenyl Anticancer (HepG2 cell apoptosis)

Key Observations:

Adamantyl vs. Piperidinyl Groups :

  • Adamantyl substituents (e.g., in ) confer high lipophilicity and steric bulk, enhancing COX-2 selectivity (IC₅₀ = 12 nM vs. COX-1 IC₅₀ = 230 nM) . In contrast, the piperidinyl group in the target compound may improve solubility and enable hydrogen bonding via its tertiary amine.
  • Crystallographic studies show adamantyl derivatives form dense supramolecular networks via C–H···π interactions, while phenyl-substituted analogs exhibit weaker van der Waals packing .

The 2-methylphenyl group in the target compound balances lipophilicity and steric effects, which may optimize blood-brain barrier penetration for CNS targets.

Heterocyclic vs. Alkyl/Aryl Substituents :

  • Triazoloquinazolinyl groups (e.g., in ) introduce π-π stacking capabilities, critical for DNA intercalation or kinase binding.
  • Methoxy-substituted aryl groups (e.g., 3,4-dimethoxyphenyl in ) enhance antioxidant activity by stabilizing radical intermediates .

Biological Activity

The compound 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • Triazole and Thiadiazole Rings : These heterocyclic structures are known for their biological significance.
  • Piperidine Substitution : The presence of a piperidine moiety enhances the compound's interaction with biological targets.

Biological Activities

Antimicrobial Activity : Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiadiazole ring can enhance activity against various bacterial strains. In vitro assays revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against different cancer cell lines. A study reported that related triazolo-thiadiazole derivatives exhibited IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines, indicating promising anticancer potential .

Anti-inflammatory Effects : The anti-inflammatory activity of triazolo-thiadiazoles has been attributed to their ability to inhibit pro-inflammatory cytokines. In vivo models showed reduced inflammation markers when treated with these compounds.

Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. For example, compounds with similar structures demonstrated IC90 values ranging from 3.73 to 40.32 µM . This suggests potential for further development as antitubercular agents.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:

  • Substituent Effects : The introduction of various substituents on the aromatic rings significantly affects the potency and selectivity of the compounds.
  • Ring Modifications : Alterations in the triazole or thiadiazole rings can lead to increased biological activity or altered pharmacokinetic profiles.

Case Study 1: Anticancer Activity

A series of triazolo-thiadiazole derivatives were synthesized and tested against human breast cancer cell lines. The study found that specific substitutions on the thiadiazole ring enhanced cytotoxicity significantly compared to unsubstituted analogs.

Case Study 2: Antimicrobial Efficacy

A derivative was tested against multi-drug resistant strains of E. coli and showed promising results with an MIC value below 5 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for preparing 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of hydrazine derivatives (e.g., 5-thio-1,2,4-triazoles) with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .

Substitution : Introduction of the 2-methylphenyl and 1-methyl-3-piperidinyl groups via nucleophilic substitution or coupling reactions.

  • Key Variables : Temperature (80–120°C), solvent (e.g., ethanol, DMF), and catalyst (e.g., K₂CO₃) .
  • Yield Optimization : Higher yields (>60%) are achieved using reflux conditions in ethanol with stoichiometric control of substituent precursors .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and purity (e.g., absence of unreacted hydrazine precursors) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolve regioselectivity of the triazolothiadiazole core and piperidinyl orientation .
  • HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer :

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., c-Met) or fungal lanosterol 14α-demethylase (CYP51) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 2-methylphenyl with halogenated aryl groups) and compare activities .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like CYP51 (PDB: 3LD6) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., piperidinyl’s spatial orientation) using Schrödinger Suite .

Q. What strategies address hydrolytic instability of the triazolothiadiazole core in physiological conditions?

Methodological Answer :

  • Prodrug Design : Mask reactive thiadiazole sulfur with acetyl/prodrug groups to enhance stability .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to reduce degradation in aqueous media .
  • Stability Assays : Monitor degradation via HPLC under simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Q. How do contradictory data on anticancer activity across studies arise, and how can they be resolved?

Methodological Answer :

  • Source Analysis : Variability often stems from differences in cell lines (e.g., HepG2 vs. HeLa) or assay protocols (e.g., incubation time) .
  • Mechanistic Validation : Use siRNA knockdown or Western blotting to confirm target modulation (e.g., apoptosis markers like caspase-3) .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus trends .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., kinases) .
  • Cryo-EM : Resolve compound-bound complexes of large targets (e.g., viral proteases) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .

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